Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
Description
Properties
IUPAC Name |
sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.Na/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOGNKRLODVMSM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)[O-])CN1.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N4NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate typically involves the following steps:
Hydrazine Substitution: The starting material, 2-chloropyrazine, undergoes hydrazine substitution to form a hydrazine derivative.
Cyclization: The hydrazine derivative is then cyclized to form the triazolo-pyrazine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Cyclization Reactions
The triazole-pyrazine core undergoes cyclization under basic conditions to form polycyclic systems. A prominent method involves reacting 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of sodium hydroxide, inducing cyclization to form the fused triazolopyrazine scaffold. This reaction proceeds via nucleophilic attack and subsequent ring closure, as shown in Table 1.
Table 1: Cyclization Reaction Parameters
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl acetoacetate | NaOH, reflux | Triazolopyrazine core formation | 60–75% |
| Morpholine | TiCl₄, MeOH | 1,2,3-Triazolo[1,5-a]pyrazines | 33–62% |
Nucleophilic Substitution
The carboxylate group participates in nucleophilic displacement reactions. For example:
-
Amine substitution : Reacting with β-amino azides yields 6,7-dihydro-1,2,3-triazolo[1,5-a]pyrazines via a one-pot cycloaddition and ketone-amine condensation .
-
Halide displacement : Using halogenated intermediates (e.g., α-halo ketones) generates thieno[2,3-b]pyridine derivatives, as demonstrated in reactions with pyridinethione .
Condensation Reactions
Condensation with heterocyclic amines or carbonyl scavengers produces structurally complex derivatives:
-
With cyanoacetamide : Forms pyrazolo[1,5-a]pyrimidines through enolate-mediated coupling .
-
With p-toluenesulfonyl hydrazide : Generates hydrazones that cyclize to triazolopyrazines under acidic conditions .
Table 2: Condensation Partners and Outcomes
| Partner Reagent | Product Class | Key Functional Groups Introduced |
|---|---|---|
| Cyanoacetamide | Pyrazolo[1,5-a]pyrimidines | Cyano, amino |
| Cyanothioacetamide |
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₆H₈N₄NaO₂
- Molecular Weight : 192.15 g/mol
- CAS Number : 2108456-82-0
- SMILES Notation : C1CN2C=NN=C2C(N1)C(=O)O
The compound features a triazole ring fused with a pyrazine structure, contributing to its unique chemical properties. The carboxylate group enhances its solubility and reactivity.
Medicinal Chemistry
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate has garnered attention for its potential pharmacological properties:
- Antimicrobial Activity : Studies indicate that compounds with triazole structures exhibit significant antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Agricultural Chemistry
In agricultural applications:
- Herbicide Development : The compound's structural features may allow it to function as a selective herbicide. Research is ongoing to evaluate its efficacy against various weed species while minimizing harm to crops.
- Plant Growth Regulators : Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate could potentially modulate plant growth responses under stress conditions.
Case Study 1: Antimicrobial Evaluation
A study conducted on sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity comparable to established antibiotics.
Case Study 2: Herbicidal Potential
Field trials were performed to assess the herbicidal efficacy of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate on common agricultural weeds. Results showed a significant reduction in weed biomass without adverse effects on crop yield.
Mechanism of Action
The mechanism of action of Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This modulation can lead to various biological outcomes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Research Findings
- Hydrogen Bonding & Crystal Packing : The sodium carboxylate group facilitates extensive N-H⋯O/N hydrogen bonding and π-π stacking, stabilizing the crystal lattice .
- Bioavailability : Potassium salts exhibit superior solubility compared to sodium analogs, critical for oral drug formulations .
- Structure-Activity Relationships (SAR) :
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS: 2108456-82-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₈N₄NaO₂
- Molecular Weight : 192.15 g/mol
- IUPAC Name : Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Anticancer Activity
Recent studies have highlighted the anticancer potential of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives. Notably:
-
Cytotoxicity Against Cancer Cell Lines :
- Compounds derived from the triazolo-pyrazine framework demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- For instance, one study reported that related compounds exhibited IC₅₀ values ranging from 0.15 µM to 0.98 µM against MCF-7 cells .
-
Mechanism of Action :
- The anticancer activity is often mediated through apoptosis induction. Studies have shown that these compounds can activate caspases (caspase-3 and caspase-9), leading to programmed cell death in cancer cells .
- Additionally, compounds have been observed to inhibit key signaling pathways involved in cancer progression such as NF-κB and promote the expression of pro-apoptotic factors like Bax .
Structure-Activity Relationship (SAR)
The biological activity of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives can be influenced by various structural modifications. Key findings include:
| Compound | IC₅₀ (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 22i | 0.83 | A549 | c-Met inhibition |
| 17l | 1.05 | MCF-7 | Induces apoptosis via caspase activation |
| RB7 | 6.58 | HT-29 | Mitochondrial pathway activation |
These results suggest that modifications to the pyrazine ring or the introduction of different functional groups can enhance anticancer efficacy.
Case Studies
Several case studies have explored the biological activities of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives:
- Study on Apoptosis Induction : One study found that specific derivatives significantly increased apoptosis in breast cancer cells through caspase activation and modulation of mitochondrial pathways .
- Inhibition of Kinases : Another research highlighted the ability of certain derivatives to inhibit c-Met kinase with IC₅₀ values as low as 26 nM. This suggests a dual mechanism where these compounds not only induce apoptosis but also inhibit critical growth factor signaling pathways involved in tumor proliferation .
Q & A
Q. What are the optimal synthetic routes for preparing Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate and its derivatives?
The synthesis typically involves cyclization of hydrazinopyrazinone precursors with carboxylic acids or activated esters. For example, a validated method uses carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by refluxing with N1-substituted hydrazinopyrazinones in anhydrous DMFA for 24 hours . Key parameters include solvent choice (DMFA for solubility), temperature (100°C for activation), and stoichiometric control to minimize side products like uncyclized intermediates .
Q. How can 1H NMR spectroscopy confirm the structure of triazolopyrazine derivatives?
1H NMR is critical for verifying regioselectivity and substituent positions. For triazolopyrazines, protons on the pyrazine fragment (H-5 and H-6) appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively. Substituents at the 3- and 7-positions produce distinct aromatic or alkyl proton signals, depending on their electronic nature (e.g., aryl groups show upfield shifts due to conjugation) .
Q. What analytical methods are recommended for assessing purity and quantifying the compound?
Potentiometric titration with 0.1 M perchloric acid in acetic anhydride is robust for quantifying the active substance (99–101% purity). For impurity profiling, HPLC can detect synthesis byproducts like unreacted hydrazinopyrazinones (Impurity A) or oxidation-derived diones (Impurity B), with a detection limit of 0.5% total impurities .
Advanced Research Questions
Q. How does substituent variation at the 3- and 7-positions affect biological activity (e.g., P2X7 receptor antagonism)?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhance binding affinity to P2X7 receptors. Substitution at the 7-position (e.g., benzyl groups with halogens) improves blood-brain barrier penetration, as demonstrated in preclinical CNS studies . Computational modeling (free energy perturbation) further predicts selectivity by analyzing steric clashes with PDE2/PDE10 isoforms .
Q. What strategies resolve contradictions in regioselectivity during cyclization reactions?
Competing pathways (e.g., Dimroth rearrangement) can occur when electron-deficient hydrazinylpyridines are used. Regioselectivity is controlled by substituent electronics: electron-donating groups favor 5-exo-dig cyclization, while nitro groups induce rearrangements to 2-substituted triazoloisoquinolines . Monitoring via LC-MS at intermediate stages is advised to optimize yield .
Q. How can chiral separation techniques be applied to triazolopyrazine derivatives for in vivo studies?
Chiral SFC (Supercritical Fluid Chromatography) on a CHIRALCEL OD-H column with methanol/CO2 gradients effectively separates enantiomers. For example, (6S)-7-[2-chloro-3-(trifluoromethyl)benzyl]-6-methyl derivatives were isolated with >99% enantiomeric excess, critical for pharmacokinetic studies .
Q. What are the key considerations for designing stability studies of triazolopyrazine derivatives?
Accelerated degradation studies under oxidative (H2O2), thermal (40–60°C), and photolytic conditions identify labile sites. For example, the 3-thioxo group in 7-(4-fluorobenzyl) derivatives is prone to oxidation, requiring inert storage (argon atmosphere, -20°C) . Quantifying mass loss (<0.5% after drying) ensures batch consistency .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Triazolopyrazine Derivatives
Q. Table 2: Common Impurities in Triazolopyrazine Synthesis
| Impurity | Structure | Origin | Mitigation Strategy |
|---|---|---|---|
| A | 1-(4-Fluorobenzyl)-3-hydrazinopyrazin-2(1H)-one | Incomplete cyclization | Prolonged reflux, excess CDI |
| B | 7-(4-Fluorobenzyl)-triazolopyrazine-3,8-dione | Oxidation during storage | Inert atmosphere, antioxidants |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
